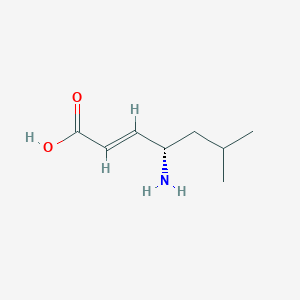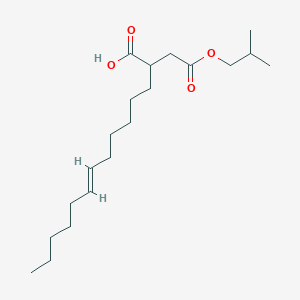![molecular formula C15H15N5O3S B233567 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide CAS No. 6364-09-6](/img/structure/B233567.png)
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In
Wirkmechanismus
The mechanism of action of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and carbonic anhydrases, which are involved in regulating pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide are complex and depend on the specific cellular processes that are affected by this compound. Some studies have shown that this compound can induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate immune responses in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for investigating specific cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide. Some possible areas of investigation include further studies on the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Additionally, research on the potential toxicity of this compound and ways to mitigate this toxicity could also be an important area of investigation.
Synthesemethoden
The synthesis of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the reaction of 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these areas of research, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
6364-09-6 |
|---|---|
Produktname |
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Molekularformel |
C15H15N5O3S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-10-9-11(2)18-15(17-10)20-24(22,23)13-5-3-12(4-6-13)19-14(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20) |
InChI-Schlüssel |
CIPQWGJUJZMIOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




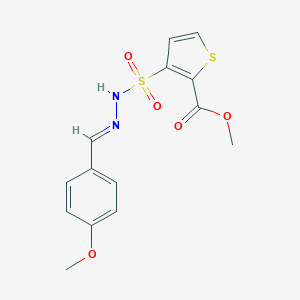
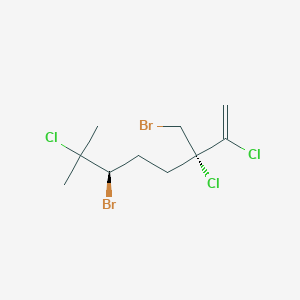

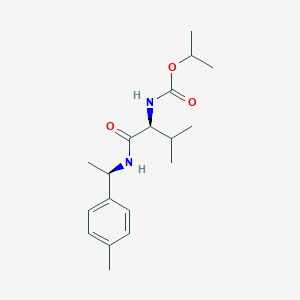
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
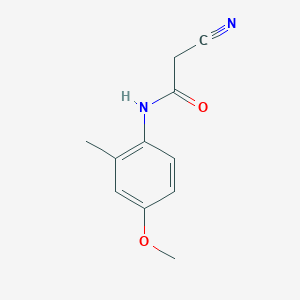
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
